N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyridin-3-yl]phenyl]sulfonyl-cyclopropylamino]propyl]-3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WH-10417-099 are not explicitly detailed in the available literature. Industrial production methods are also not widely documented, likely due to the compound’s primary use in research rather than commercial applications .
Chemical Reactions Analysis
WH-10417-099 is primarily involved in degradation reactions, specifically targeting kinases for degradation . The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, it functions by inducing the ubiquitin-dependent degradation of proteins, a process that involves tagging target proteins with ubiquitin molecules, marking them for destruction by the proteasome . Common reagents and conditions used in these reactions include the presence of ubiquitin, E3 ligases, and the proteasome complex . The major products formed from these reactions are degraded protein fragments .
Scientific Research Applications
WH-10417-099 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein degradation and to develop new degrader compounds . In biology, it is employed to investigate the roles of specific kinases in cellular processes and to identify potential therapeutic targets . In medicine, WH-10417-099 is being explored for its potential to treat diseases by selectively degrading disease-causing proteins . In industry, the compound is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
WH-10417-099 exerts its effects by inducing the degradation of target kinases through the ubiquitin-proteasome system . The compound binds to specific kinases and recruits E3 ligases, which tag the target kinases with ubiquitin molecules . These ubiquitinated kinases are then recognized and degraded by the proteasome, leading to a reduction in the levels of the target proteins . This mechanism allows for the selective degradation of specific kinases, making WH-10417-099 a valuable tool in targeted protein degradation research .
Comparison with Similar Compounds
Properties
Molecular Formula |
C52H62N8O13S |
---|---|
Molecular Weight |
1039.2 g/mol |
IUPAC Name |
N-[3-[[4-[6-amino-5-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyridin-3-yl]phenyl]sulfonyl-cyclopropylamino]propyl]-3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C52H62N8O13S/c53-48-42(35-7-12-40-36(31-35)15-18-56-49(40)63)32-37(33-57-48)34-5-10-39(11-6-34)74(67,68)59(38-8-9-38)20-2-17-55-45(61)16-21-69-23-25-71-27-29-73-30-28-72-26-24-70-22-19-54-43-4-1-3-41-47(43)52(66)60(51(41)65)44-13-14-46(62)58-50(44)64/h1,3-7,10-12,31-33,38,44,54H,2,8-9,13-30H2,(H2,53,57)(H,55,61)(H,56,63)(H,58,62,64) |
InChI Key |
FBFSEQRYZRBYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCCNC(=O)CCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=CC=C(C=C5)C6=CC(=C(N=C6)N)C7=CC8=C(C=C7)C(=O)NCC8 |
Origin of Product |
United States |
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